molecular formula C3HF2I2N3 B6608086 2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole CAS No. 2839157-92-3

2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole

Cat. No.: B6608086
CAS No.: 2839157-92-3
M. Wt: 370.87 g/mol
InChI Key: BTJMAQRKMXHRBE-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of difluoromethyl and diiodo substituents makes this compound particularly interesting for various chemical and biological applications. The difluoromethyl group is known for its ability to enhance the metabolic stability and lipophilicity of molecules, while the diiodo groups can be useful in radiolabeling and imaging studies.

Preparation Methods

The synthesis of 2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole typically involves the following steps:

Chemical Reactions Analysis

2-(Difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar compounds to 2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole include other difluoromethylated and iodinated triazoles. Some examples are:

The uniqueness of this compound lies in the combination of difluoromethyl and diiodo substituents, which confer specific chemical and biological properties that are not present in other similar compounds .

Properties

IUPAC Name

2-(difluoromethyl)-4,5-diiodotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF2I2N3/c4-3(5)10-8-1(6)2(7)9-10/h3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJMAQRKMXHRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN(N=C1I)C(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF2I2N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.87 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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